molecular formula C7H4ClF3N4 B1438080 6-Chloro-3-(2,2,2-trifluoroethyl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 1094452-68-2

6-Chloro-3-(2,2,2-trifluoroethyl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No. B1438080
CAS RN: 1094452-68-2
M. Wt: 236.58 g/mol
InChI Key: RKHIHLDFDRKWDN-UHFFFAOYSA-N
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Description

“6-Chloro-3-(2,2,2-trifluoroethyl)-[1,2,4]triazolo[4,3-b]pyridazine” is a heterocyclic organic compound . It is used as a pharmaceutical intermediate .


Synthesis Analysis

The synthesis of pyridazine derivatives, including “6-Chloro-3-(2,2,2-trifluoroethyl)-[1,2,4]triazolo[4,3-b]pyridazine”, has been reported in the literature . The synthesis involves starting from 1,3-diketones and involves a Diaza–Wittig reaction as a key step . This strategy allows for the variation of substituents at position 6 of the heterocyclic ring .


Molecular Structure Analysis

The 3D structure of the compound was confirmed by single crystal X-ray structural analysis . NMR and IR, as well as studies of mass spectrum, were employed to synthesize and characterize the compound .


Chemical Reactions Analysis

The synthesis of “6-Chloro-3-(2,2,2-trifluoroethyl)-[1,2,4]triazolo[4,3-b]pyridazine” involves a Diaza–Wittig reaction as a key step . This reaction scheme represents an attractive methodology for the synthesis of novel fused pyridazine derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Chloro-3-(2,2,2-trifluoroethyl)-[1,2,4]triazolo[4,3-b]pyridazine” include a molecular weight of 236.58 and a predicted density of 1.73±0.1 g/cm3 .

Scientific Research Applications

Synthesis and Characterization

Pyridazine derivatives, including 6-Chloro-3-(2,2,2-trifluoroethyl)-[1,2,4]triazolo[4,3-b]pyridazine, have been synthesized and characterized using various methods like NMR, IR, mass spectral studies, and X-ray diffraction. These studies help in understanding the molecular structure and properties of these compounds (Sallam et al., 2021).

Biological Properties

Recent studies have shown that pyridazine derivatives exhibit considerable biological properties. They have been found to possess anti-tumor and anti-inflammatory activities, making them significant in the field of medicinal chemistry (Sallam et al., 2021).

Density Functional Theory Calculations

Density Functional Theory (DFT) calculations have been employed to determine various quantum chemical parameters of these compounds. This includes analyzing their HOMO-LUMO energy levels, energy gap, softness, and hardness, which are essential for understanding their chemical reactivity and stability (Sallam et al., 2021).

Hirshfeld Surface Analysis

Hirshfeld surface analysis has been used to distinguish different intermolecular hydrogen bonds in these compounds. This analysis is crucial for understanding the molecular interactions and packing in the crystalline state (Sallam et al., 2021).

Energy Frameworks

Energy frameworks for these compounds have been constructed to study different intermolecular interaction energies. This helps in determining the dominant interaction energy involved in the molecular packing strength, which is significant for developing applications in material science (Sallam et al., 2021).

properties

IUPAC Name

6-chloro-3-(2,2,2-trifluoroethyl)-[1,2,4]triazolo[4,3-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3N4/c8-4-1-2-5-12-13-6(15(5)14-4)3-7(9,10)11/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKHIHLDFDRKWDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN2C1=NN=C2CC(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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